BenchChemオンラインストアへようこそ!

Dpc 083

HIV-1 NNRTI Resistance K103N

Select DPC 083 for its unique profile: a quinazolinone NNRTI with retained potency against efavirenz-resistant K103N and L100I HIV-1 mutants. Its >140h half-life and lower CNS side effect incidence (11-18% vs 32% dizziness) make it the definitive tool for PK/PD studies of salvage therapy and resistance emergence. Validate your next-gen NNRTI candidates against this well-characterized benchmark.

Molecular Formula C14H12ClF3N2O
Molecular Weight 316.70 g/mol
CAS No. 214287-99-7
Cat. No. B1667219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpc 083
CAS214287-99-7
SynonymsBMS-561390;  BMS561390;  BMS561390;  DPC-083;  DPC 083;  DPC083.
Molecular FormulaC14H12ClF3N2O
Molecular Weight316.70 g/mol
Structural Identifiers
SMILESC1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
InChIInChI=1S/C14H12ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H2,19,20,21)/b6-5+/t13-/m0/s1
InChIKeyUXDWYQAXEGVSPS-GFUIURDCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DPC 083 (CAS 214287-99-7) NNRTI: Baseline Characterization and Procurement Context


DPC 083, also known as BMS-561390, is a quinazolinone-based, orally available non-nucleoside reverse transcriptase inhibitor (NNRTI) developed as a second-generation agent for the treatment of HIV-1 infection [1]. It is an analog of efavirenz, designed to retain potency against key NNRTI-resistant mutant strains of HIV-1, including the K103N and L100I variants [2]. The compound possesses a chiral 4-trifluoromethyl-3,4-dihydroquinazolin-2(1H)-one core and was advanced to Phase II clinical trials for both treatment-naïve and NNRTI-experienced patients [3].

DPC 083 Procurement Rationale: Why Class-Spanning NNRTI Substitution Is Not Viable


Simple interchangeability among NNRTIs is precluded by the rapid emergence of cross-class resistance mutations, particularly K103N, which confers high-level resistance to first-generation agents such as efavirenz and nevirapine [1]. DPC 083 was specifically engineered within the quinazolinone series to overcome this liability; its retained potency against K103N and L100I single mutants, as well as key double mutants, represents a mechanistically distinct resistance profile that is not shared by earlier NNRTIs [2]. Consequently, substituting DPC 083 with a generic NNRTI in research models of resistant HIV-1 would yield false-negative results and invalidate studies of salvage therapy or resistance-breaking strategies.

DPC 083 Quantitative Differentiation: Head-to-Head Evidence Against Efavirenz and Other NNRTIs


DPC 083 Retains Nanomolar Potency Against K103N Mutant HIV-1, a Key Resistance Variant That Abrogates Efavirenz Activity

DPC 083 exhibits significantly higher potency against the K103N mutant HIV-1 strain compared to efavirenz. While efavirenz loses substantial activity against K103N-bearing virus, DPC 083 maintains an IC50 of 21 nM . This retention of low-nanomolar potency against the most prevalent NNRTI-resistance mutation is a direct consequence of its expanded-spectrum quinazolinone design [1].

HIV-1 NNRTI Resistance K103N Antiviral Potency IC50

DPC 083 Exhibits 4-Fold Higher Free Drug Fraction in Human Plasma Compared to Efavirenz

DPC 083 demonstrates a significantly higher percentage of free (unbound) drug in human plasma relative to efavirenz. The free fraction for DPC 083 is 2.0%, compared to only 0.2–0.5% for efavirenz [1]. This approximately 4- to 10-fold increase in unbound drug translates to greater availability of pharmacologically active compound at the site of action, contributing to its enhanced activity against mutant viruses [2].

Plasma Protein Binding Free Fraction Pharmacokinetics NNRTI Bioavailability

DPC 083 Demonstrates Extended Plasma Half-Life (>140 Hours) Enabling Robust Once-Daily Trough Coverage

DPC 083 exhibits an exceptionally long terminal half-life exceeding 140 hours in humans, significantly longer than that of efavirenz (≈55 hours) and the closely related analog DPC 961 (≈72 hours) [1]. Following 10 once-daily doses of ≥100 mg, the average trough plasma concentration (Cmin-24) of DPC 083 exceeded the protein-binding-adjusted IC90 for the K103N mutant by >11-fold, and for double mutants K103N+P225H, K103N+V108I, and K103N+Y181C by >1.9-fold, >2.9-fold, and >1.6-fold, respectively [2].

Half-Life Pharmacokinetics Once-Daily Dosing Trough Concentration NNRTI

DPC 083 Demonstrates Antiviral Activity in NNRTI-Experienced Patients with Documented Resistance Mutations

In a Phase II study of 51 HIV-infected patients with documented failure of an NNRTI-containing regimen, 94% of whom harbored at least one NNRTI resistance mutation (including K103N in 52%), DPC 083 administered at 100 mg or 200 mg once daily in combination with two NRTIs produced a pooled on-treatment response rate at week 8 [1]. This contrasts sharply with first-generation NNRTIs like efavirenz and nevirapine, which show negligible activity in this heavily pretreated population [2].

Clinical Efficacy Salvage Therapy NNRTI Resistance Phase II Viral Load

DPC 083 Shows a Favorable CNS Tolerability Profile with Lower Incidence of Dizziness Compared to Efavirenz

In a randomized, double-blind Phase II trial comparing DPC 083 (50, 100, or 200 mg QD) to efavirenz (600 mg QD), each in combination with two NRTIs in 134 treatment-naïve patients, dizziness occurred in 11–18% of DPC 083 recipients versus 32% of efavirenz recipients [1]. Premature discontinuation rates at week 24 were 14%, 17%, and 24% for the 50 mg, 100 mg, and 200 mg DPC 083 doses, respectively, compared to 22% for efavirenz [2].

CNS Toxicity Tolerability Dizziness Efavirenz Phase II

DPC 083 Synthesis Enabled by Enantioselective Organocatalytic Methods Facilitating Access to the Pure (S)-Enantiomer

The synthesis of DPC 083 as the single, biologically active (S)-enantiomer has been achieved via highly enantioselective organocatalytic Strecker and decarboxylative Mannich reactions, which install the challenging quaternary stereocenter at the 4-position of the quinazolinone ring [1]. In contrast, many early quinazolinone NNRTIs were obtained as racemic mixtures, requiring costly chiral separation. The availability of robust catalytic asymmetric routes enhances the feasibility of obtaining high-purity DPC 083 for research use [2].

Enantioselective Synthesis Organocatalysis Strecker Reaction Chiral Purity Procurement

DPC 083: High-Value Application Scenarios for Scientific Research and Procurement


Investigating NNRTI Resistance and Salvage Therapy Strategies in HIV-1

Researchers studying the evolution and management of NNRTI resistance should prioritize DPC 083 for its retained potency against K103N and L100I mutant viruses. In vitro and in vivo models of efavirenz or nevirapine failure require a compound that maintains activity in the presence of these mutations [1]. DPC 083's clinical demonstration of activity in NNRTI-experienced patients further validates its utility in translational studies of salvage therapy [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Long Half-Life NNRTIs

The exceptionally long half-life of DPC 083 (>140 hours) makes it an ideal tool for PK/PD studies aimed at understanding the relationship between sustained drug exposure, viral suppression, and the prevention of resistance emergence [1]. Its once-daily dosing and predictable trough coverage allow for simplified study designs in animal models, reducing experimental variability associated with more frequent dosing of shorter half-life comparators like efavirenz [2].

Evaluating CNS Tolerability and Neuropsychiatric Adverse Event Profiles of NNRTIs

Given the significantly lower incidence of dizziness observed with DPC 083 relative to efavirenz in clinical trials (11–18% vs. 32%) [1], this compound is a valuable reference for mechanistic studies of NNRTI-associated CNS toxicity. Preclinical models seeking to dissect the molecular basis of neuropsychiatric side effects can employ DPC 083 as a comparator to identify structural or pharmacological features that mitigate CNS penetration or off-target activity [2].

Benchmarking Novel Expanded-Spectrum NNRTIs and Structure-Activity Relationship (SAR) Studies

As a well-characterized second-generation quinazolinone NNRTI with extensive in vitro, in vivo, and clinical data, DPC 083 serves as an essential benchmark for the development and validation of novel NNRTI candidates [1]. Its balanced profile of potency against wild-type and mutant HIV-1, favorable protein binding, and long half-life provides a reference standard for SAR programs aiming to optimize next-generation HIV-1 reverse transcriptase inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dpc 083

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.